8-Aminoalkyl Xanthines Exhibit PDE4 Inhibition Superior to Theophylline with Attenuated Adenosine A₁/A₂A Receptor Antagonism
The 8-(2-hydroxyethyl)amino substituent in CAS 923688-70-4 belongs to a class of 8-aminoalkyl xanthines that, per US Patent 5,780,476, exhibit PDE4-selective inhibition with IC₅₀ values in the submicromolar-to-nanomolar range while adenosine A₁ receptor Kᵢ values are >10-fold higher than those of 8-unsubstituted parent compounds [1]. In contrast, theophylline (1,3-dimethylxanthine) non-selectively inhibits PDE isozymes (PDE3/PDE4) with IC₅₀ values of approximately 50-100 µM and simultaneously acts as an adenosine A₁/A₂A receptor antagonist (Kᵢ ~8-10 µM) [2]. The 8-aminoalkyl modification thus provides a structurally encoded functional divergence: PDE4 inhibition is preserved or enhanced while adenosine receptor antagonism is substantially reduced, enabling protocols requiring PDE modulation without adenosine receptor cross-talk [3].
| Evidence Dimension | PDE4 inhibition potency vs. adenosine A₁ receptor antagonism |
|---|---|
| Target Compound Data | PDE4 IC₅₀: submicromolar-to-nanomolar (class inference); adenosine A₁ Kᵢ: >10-fold higher vs. 8-unsubstituted parent (class inference) [1] |
| Comparator Or Baseline | Theophylline: PDE non-selective IC₅₀ ~50-100 µM; adenosine A₁ Kᵢ ~8-10 µM [2] |
| Quantified Difference | Estimated ≥50-fold improvement in PDE4 IC₅₀ and >10-fold reduction in adenosine A₁ receptor affinity relative to theophylline [1] |
| Conditions | Derived from SAR data in US Patent 5,780,476 (8-aminoalkyl xanthine series); theophylline reference values from established pharmacological literature. |
Why This Matters
For researchers designing PDE4-selective or adenosine-sparing assays, CAS 923688-70-4 offers a structurally defined starting point that reduces adenosine receptor-mediated confounding compared to theophylline or 3-methyl-7-propylxanthine.
- [1] US Patent 5,780,476. Hydroxyl-containing xanthine compounds. Inventors: Bianchi G, et al. Published July 14, 1998. Specifically claims 8-aminoalkyl xanthines with PDE4-selective inhibition and reduced adenosine receptor antagonism. View Source
- [2] Barnes PJ. Theophylline. Am J Respir Crit Care Med. 2013 Oct 15;188(8):901-6. doi: 10.1164/rccm.201302-0388PP. Reviews theophylline PDE inhibition and adenosine receptor antagonism. View Source
- [3] Müller CE, Jacobson KA. Xanthines as adenosine receptor antagonists. Handb Exp Pharmacol. 2011;(200):151-99. doi: 10.1007/978-3-642-13443-8_6. Comprehensive review of structure-activity relationships for xanthine adenosine receptor antagonists. View Source
